Home > Products > Screening Compounds P35885 > Allyl 5-cyano-6-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxylate
Allyl 5-cyano-6-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxylate - 780792-83-8

Allyl 5-cyano-6-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxylate

Catalog Number: EVT-2498417
CAS Number: 780792-83-8
Molecular Formula: C23H20FN3O4S
Molecular Weight: 453.49
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1,4-dihydropyridines represent a class of organic compounds characterized by a partially saturated pyridine ring. These compounds have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. They are often investigated for their potential as anti-inflammatory, hepatoprotective, and analgesic agents [, , ].

Ethyl 4-({[5-cyano-6-{[2-(diphenylamino)-2-oxoethyl]thio}-4-(2-furyl)-2-methyl-1,4-dihydropyridin-3-yl]carbonyl}amino) benzoate (mar-040)

  • Compound Description: This compound is a 1,4-dihydropyridine derivative identified as "mar-040" in a study evaluating novel anti-inflammatory agents. [] It demonstrated significant anti-inflammatory activity in a formalin-induced paw edema test in rats, surpassing the efficacy of standard anti-inflammatory drugs (indomethacin, diclofenac, meloxicam, metamizole) by a considerable margin. []
  • Relevance: This compound shares the core 1,4-dihydropyridine structure with Allyl 5-cyano-6-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxylate. Both compounds possess similar substitutions at positions 2 (methyl), 3 (carboxylate), 4 (furan-2-yl), and 5 (cyano). The primary structural difference lies in the substituent at position 6, where mar-040 has a complex benzoate-containing group while the target compound has a (4-fluorophenyl)amino-2-oxoethyl)thio group. These structural similarities suggest potential for shared biological activities, particularly in the context of inflammation modulation. []

Ethyl 4-[({[3-cyano-5-({[4-(ethoxycarbonyl)phenyl]amino}carbonyl)-4-(2-furyl)-6-methyl-1,4-dihydropyridin-2-yl]thio}acetyl)amino] benzoate (mar-037)

  • Compound Description: This compound, designated as "mar-037," is another 1,4-dihydropyridine derivative investigated in the same study as mar-040 for its anti-inflammatory properties. [] It also exhibited pronounced anti-inflammatory effects in the formalin-induced paw edema model, outperforming the reference drugs by a significant factor. []

Ethyl 4-({[5-cyano-6-({2-[(3,5-dichlorophenyl)amino]-2-oxoethyl}thio)-4-(2-furyl)-2-methyl-1,4-dihydropyridin-3-yl]carbonyl}amino)benzoate (mar-014)

  • Compound Description: This 1,4-dihydropyridine derivative, denoted as "mar-014," was investigated alongside mar-040 and mar-037 for its anti-inflammatory potential. [] While displaying a less pronounced effect compared to the other two compounds, mar-014 still demonstrated a notable anti-inflammatory activity, exceeding the reference drugs in efficacy. []

Ethyl 2-[({[3-cyano-5-({[4-(ethoxycarbonyl)phenyl]amino}carbonyl)-4-(2-furyl)-6-methyl-1,4-dihydropyridin-2-yl]thio}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (mar-033)

  • Compound Description: Identified as "mar-033" in the study, this compound is another 1,4-dihydropyridine derivative investigated for its anti-inflammatory properties alongside mar-040, mar-037, and mar-014. [] Similar to mar-014, it displayed a moderate but significant anti-inflammatory effect, surpassing the efficacy of the standard anti-inflammatory drugs used in the study. []
  • Relevance: This compound and Allyl 5-cyano-6-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxylate share the same core structure of 1,4-dihydropyridine and have identical substitutions at positions 2, 3, 4, and 5. The key structural difference is observed at position 6, where mar-033 features a distinct tetrahydrobenzothiophene-containing group instead of the (4-fluorophenyl)amino-2-oxoethyl)thio group found in the target compound. This structural similarity suggests a potential for shared biological activities, especially in the context of inflammation modulation. []

Allyl 6-({2-[(4-acetylphenyl)amino]-2-oxoethyl}thio)-5-cyano-4-(2-furyl)-2-methyl-1,4-dihydropyridine-3-carboxylate (as-262)

  • Compound Description: This compound, identified as "as-262," is a sulfur-containing dihydropyridine derivative investigated for its analgesic activity in the hot plate test. [] Demonstrating a significant analgesic effect at a dose of 5 mg/kg, it outperformed the reference drug metamizole sodium in terms of efficacy. []

Ethyl 4-[({[3-cyano-5-{[(2,4-dichlorophenyl)amino]carbonyl}-4-(2-furyl)-6-methyl-1,4-dihydropyridine-2-yl]thio}acetyl)amino]benzoate (d02-138)

  • Compound Description: This sulfur-containing dihydropyridine derivative, labeled as "d02-138," was investigated for its analgesic properties in the hot plate test, along with as-262. [] It exhibited pronounced analgesic activity at a dose of 5 mg/kg, surpassing the efficacy of the reference drug metamizole sodium. []

Benzyl 4-(4-chlorophenyl)-5-cyano-6-({2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}thio)-2-methyl-1,4-dihydropyridine-3-carboxylate (CV146)

  • Compound Description: This dihydropyridine compound, designated as "CV146," was investigated for its hepatoprotective effects in a rat model of tetrachloromethane (CCl4)-induced acute hepatitis. [, ] It demonstrated a significant protective effect, improving biochemical markers of liver function and suggesting potential as a candidate for further preclinical studies. []
  • Relevance: This compound shares the core 1,4-dihydropyridine structure with Allyl 5-cyano-6-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxylate. While both compounds have a 2-methyl, a 3-carboxylate, a 5-cyano and a 6-thio substituent on the 1,4-dihydropyridine core, their exact substitution patterns differ. This close structural resemblance suggests that these compounds might share some pharmacological activities, particularly in the context of protecting the liver from damage. []

2-[(9-tert-butyl-1,5-dicyano-4-oxo-3-azaspiro[5,5]undec-1-en-2-yl)thio]-N-(2-ethylphenyl)acetamide (CV046)

  • Compound Description: This compound, labeled as "CV046," is a partially hydrogenated pyridine derivative studied for its hepatoprotective and detoxifying activity in a model of combined paracetamol-alcoholic liver injury in rats. [] Administered at a dose of 5 mg/kg for ten days, CV046 significantly improved biochemical markers of liver function, demonstrating its potential as a hepatoprotective agent. []
  • Relevance: Although not a 1,4-dihydropyridine, CV046 belongs to the broader class of partially hydrogenated pyridines, which also encompasses Allyl 5-cyano-6-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxylate. Both compounds share key structural features, including a pyridine ring, cyano, and thioether substituents. These shared features suggest a potential for some overlap in their pharmacological profiles, particularly concerning potential hepatoprotective activities. []

2-[(9-tert-butyl-1,5-dicyano-4-oxo-3-azaspiro[5,5]undec-1-en-2-yl)thio]-N-(4-fluorophenyl)acetamide (CV047)

  • Compound Description: This compound, designated as "CV047," is another partially hydrogenated pyridine derivative that was investigated alongside CV046 in the same study for its hepatoprotective properties in a model of paracetamol-alcoholic liver injury. [] Similar to CV046, it demonstrated significant hepatoprotective activity when administered at 5 mg/kg for ten days, suggesting its potential as a therapeutic agent for liver protection. []
  • Relevance: While not a 1,4-dihydropyridine, CV047, like CV046, belongs to the same broader class of partially hydrogenated pyridines as Allyl 5-cyano-6-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxylate. The presence of a pyridine ring, cyano groups, and a thioether moiety in both compounds suggests a potential for overlapping pharmacological profiles, particularly regarding possible hepatoprotective effects. []
Source and Classification

The compound is derived from the dihydropyridine class, which includes several important pharmacologically active agents such as calcium channel blockers. Its specific structure incorporates functional groups that suggest potential activity in medicinal chemistry, particularly due to the presence of cyano and thioether moieties, which can influence biological interactions. The compound's CAS number is 442556-48-1, and it has been documented in various chemical databases and patent literature .

Synthesis Analysis

The synthesis of Allyl 5-cyano-6-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxylate typically involves multi-step reactions that may include:

  1. Formation of Dihydropyridine Core: The initial step often involves the condensation of aldehydes with 1,3-dicarbonyl compounds in the presence of ammonium acetate or other nitrogen sources to form the dihydropyridine structure.
  2. Introduction of Functional Groups: Subsequent reactions introduce the cyano group through nitrile synthesis techniques such as the use of sodium cyanide or other cyanide sources.
  3. Thioether Formation: The thioether moiety can be introduced via nucleophilic substitution reactions involving thiols and appropriate leaving groups.
  4. Allyl Group Addition: The allyl group may be added through allylation reactions using allyl halides in the presence of a base.

Each step requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity .

Molecular Structure Analysis

The molecular structure of Allyl 5-cyano-6-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxylate can be described as follows:

  • Molecular Formula: C20_{20}H20_{20}F1_{1}N3_{3}O3_{3}S
  • Molecular Weight: Approximately 399.463 g/mol
  • Structural Features:
    • A furan ring that contributes to its aromatic character.
    • A cyano group that may enhance lipophilicity and biological activity.
    • An allyl group that could facilitate further chemical modifications or interactions with biological targets.

The three-dimensional conformation can be analyzed using computational chemistry methods to predict its reactivity and interaction with biological macromolecules .

Chemical Reactions Analysis

Allyl 5-cyano-6-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxylate participates in various chemical reactions:

  1. Nucleophilic Substitution: The thioether group allows for nucleophilic substitution reactions, which can be exploited for further functionalization.
  2. Cyclization Reactions: The presence of multiple functional groups enables cyclization under acidic or basic conditions to form more complex structures.
  3. Electrophilic Aromatic Substitution: The furan ring can undergo electrophilic substitution reactions, potentially modifying its reactivity profile.

These reactions are crucial for developing derivatives with enhanced biological activity or altered pharmacokinetic properties .

Mechanism of Action

The mechanism of action for Allyl 5-cyano-6-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxylate is hypothesized to involve:

  1. Calcium Channel Modulation: Similar to other dihydropyridines, it may act as a calcium channel blocker, inhibiting calcium influx into cells and thereby affecting muscle contraction and neurotransmitter release.
  2. Antioxidant Activity: The cyano and furan groups may contribute to antioxidant properties, scavenging free radicals and reducing oxidative stress.
  3. Potential Antitumor Activity: Preliminary studies suggest that modifications on the dihydropyridine scaffold can lead to compounds with antitumor activity through apoptosis induction in cancer cells.

Further experimental validation is required to elucidate the precise mechanisms involved .

Physical and Chemical Properties Analysis

The physical and chemical properties of Allyl 5-cyano-6-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxylate include:

These properties dictate its handling during synthesis and potential applications in drug formulation .

Applications

Allyl 5-cyano-6-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-4-(furan-2-y l)-2-methyl -1,4-dihydropyridine -3-carboxylate has several promising applications:

  1. Pharmaceutical Development: As a potential lead compound for developing new cardiovascular drugs due to its calcium channel blocking activity.
  2. Antioxidant Formulations: Its antioxidant properties could be harnessed in nutraceuticals aimed at reducing oxidative stress-related diseases.
  3. Research Tool: Used in biochemical assays to investigate cellular mechanisms involving calcium signaling pathways.

The ongoing research into its derivatives could yield novel compounds with enhanced efficacy or reduced side effects compared to existing therapies .

Properties

CAS Number

780792-83-8

Product Name

Allyl 5-cyano-6-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxylate

IUPAC Name

prop-2-enyl 5-cyano-6-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxylate

Molecular Formula

C23H20FN3O4S

Molecular Weight

453.49

InChI

InChI=1S/C23H20FN3O4S/c1-3-10-31-23(29)20-14(2)26-22(17(12-25)21(20)18-5-4-11-30-18)32-13-19(28)27-16-8-6-15(24)7-9-16/h3-9,11,21,26H,1,10,13H2,2H3,(H,27,28)

InChI Key

LOEFPXWZAHUBBP-UHFFFAOYSA-N

SMILES

CC1=C(C(C(=C(N1)SCC(=O)NC2=CC=C(C=C2)F)C#N)C3=CC=CO3)C(=O)OCC=C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.